Cas no 2138386-52-2 (2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-one)

2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-one structure
2138386-52-2 structure
商品名:2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-one
CAS番号:2138386-52-2
MF:C13H14ClN3O3
メガワット:295.721561908722
CID:5877163
PubChem ID:165477479

2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-one
    • 2138386-52-2
    • EN300-1083434
    • 2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
    • インチ: 1S/C13H14ClN3O3/c1-7(2)4-9-11(14)15-12-10(17(19)20)5-8(3)6-16(12)13(9)18/h5-7H,4H2,1-3H3
    • InChIKey: JJQDTUGCAXRRSA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(N2C=C(C)C=C(C2=N1)[N+](=O)[O-])=O)CC(C)C

計算された属性

  • せいみつぶんしりょう: 295.0723690g/mol
  • どういたいしつりょう: 295.0723690g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 609
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1083434-5.0g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2
5g
$2110.0 2023-06-10
Enamine
EN300-1083434-0.05g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2 95%
0.05g
$612.0 2023-10-28
Enamine
EN300-1083434-10.0g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2
10g
$3131.0 2023-06-10
Enamine
EN300-1083434-1g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2 95%
1g
$728.0 2023-10-28
Enamine
EN300-1083434-5g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2 95%
5g
$2110.0 2023-10-28
Enamine
EN300-1083434-1.0g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2
1g
$728.0 2023-06-10
Enamine
EN300-1083434-0.5g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2 95%
0.5g
$699.0 2023-10-28
Enamine
EN300-1083434-0.25g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2 95%
0.25g
$670.0 2023-10-28
Enamine
EN300-1083434-2.5g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2 95%
2.5g
$1428.0 2023-10-28
Enamine
EN300-1083434-0.1g
2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
2138386-52-2 95%
0.1g
$640.0 2023-10-28

2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-one 関連文献

2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報

Comprehensive Overview of 2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2138386-52-2)

The compound 2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2138386-52-2) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the pyrido[1,2-a]pyrimidin-4-one core, make it a valuable scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological pathways, particularly in the context of inflammation and metabolic disorders, which aligns with current trends in precision medicine.

One of the most intriguing aspects of this compound is its nitro and chloro substituents, which contribute to its electronic properties and reactivity. These functional groups are often leveraged in medicinal chemistry to enhance binding affinity or improve pharmacokinetic profiles. Recent studies have highlighted the role of nitroaromatics in targeting specific enzymes, a topic frequently searched in academic databases and AI-driven platforms like Reaxys or SciFinder. The 2-methylpropyl side chain further adds lipophilicity, a critical factor in drug design for optimizing membrane permeability.

In the context of sustainability and green chemistry, the synthesis of 2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has been revisited to minimize hazardous byproducts. This aligns with the growing demand for eco-friendly synthetic routes, a hot topic in both industrial and academic forums. Computational tools, such as DFT calculations, are now employed to predict the compound’s stability and reactivity, addressing common user queries about molecular modeling and QSAR (Quantitative Structure-Activity Relationship).

The compound’s pyrimidinone moiety is particularly noteworthy, as it mirrors structural motifs found in FDA-approved drugs for neurological and oncological indications. This has spurred interest in its potential as a kinase inhibitor or GPCR modulator, keywords frequently trending in patent literature and grant proposals. Analytical techniques like HPLC-MS and NMR are routinely used to characterize its purity, a subject of high relevance in quality control discussions across online platforms like ResearchGate.

From a commercial perspective, CAS No. 2138386-52-2 is often cataloged by specialty chemical suppliers catering to high-throughput screening libraries. Its inclusion in fragment-based drug discovery (FBDD) campaigns reflects the industry’s shift toward modular architectures. Additionally, the compound’s photophysical properties—owing to its conjugated system—are being explored for applications in organic electronics, a field gaining traction in renewable energy debates.

In summary, 2-chloro-7-methyl-3-(2-methylpropyl)-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one exemplifies the intersection of synthetic innovation and multidisciplinary utility. Its relevance to drug development, material science, and sustainable chemistry ensures its prominence in both scholarly discourse and industrial pipelines, answering pervasive search queries about heterocyclic compounds and their real-world applications.

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